Product packaging for 5-Methylisoxazole-3-carboxamide(Cat. No.:CAS No. 3445-52-1)

5-Methylisoxazole-3-carboxamide

Cat. No.: B1215236
CAS No.: 3445-52-1
M. Wt: 126.11 g/mol
InChI Key: KBOSIRPMGVGOEP-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Core in Medicinal Chemistry Research

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. nih.govwisdomlib.org Its unique electronic and structural characteristics, including its planar nature and ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking, make it a versatile building block for medicinal chemists. symc.edu.cn The integration of an isoxazole ring into a molecule can enhance its physicochemical properties, biological activity, and pharmacokinetic profile. symc.edu.cnnih.gov

The journey of isoxazole derivatives in drug discovery has been marked by the development of numerous clinically significant drugs. nih.gov The synthesis of these compounds has evolved over the years, with numerous methods being reported for the creation and modification of the isoxazole ring. nih.gov This has led to the marketing of several antibacterial drugs containing the isoxazole moiety, such as Sulfisoxazole, Flucloxacillin, Dicloxacillin, Oxacillin, and Cloxacillin. nih.gov The synthetic androgenic steroid Danazol and the COX-2 inhibitor Valdecoxib also feature an isoxazole ring in their structures. nih.gov Furthermore, Leflunomide, an isoxazole derivative, has been approved for treating rheumatoid arthritis. nih.govtaylorandfrancis.com The historical success of these drugs has cemented the isoxazole scaffold as a crucial component in the pharmacopeia and continues to inspire the development of new therapeutic agents. nih.govajrconline.org

The isoxazole nucleus is a recurring motif in a vast array of biologically active molecules, demonstrating its broad therapeutic potential. nih.govnih.govrsc.org These derivatives have been shown to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org The versatility of the isoxazole ring allows for the introduction of various substituents, which can significantly influence the molecule's interaction with biological targets. nih.gov This adaptability has led to the discovery of isoxazole-containing compounds with applications against a range of conditions, from infectious diseases and cancer to neurodegenerative disorders like Alzheimer's disease. nih.gov The prevalence of this moiety is not limited to synthetic pharmaceuticals; it is also found in natural products. nih.govsymc.edu.cn

Examples of Biologically Active Molecules Containing the Isoxazole Moiety
Compound NameBiological Activity/Therapeutic Use
SulfisoxazoleAntibacterial nih.govnih.gov
ValdecoxibAnti-inflammatory (COX-2 inhibitor) nih.gov
LeflunomideAntirheumatic nih.govnih.gov
RisperidoneAntipsychotic nih.gov
ZonisamideAnticonvulsant nih.gov
DanazolSynthetic Androgenic Steroid nih.gov
MuscimolPsychoactive nih.gov
Ibotenic acidNeurotoxin nih.gov

Significance of 5-Methylisoxazole-3-carboxamide in Contemporary Chemical and Biological Research

Within the broad family of isoxazoles, this compound has emerged as a compound of significant interest in modern research. Its derivatives have been synthesized and evaluated for a range of biological activities. researchgate.net For instance, a series of this compound derivatives were synthesized and showed notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net Specifically, certain derivatives demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) of 3.125 μM and 6.25 μM. researchgate.net

Furthermore, 5-Methylisoxazole-3-carboxylic acid, a closely related compound and potential metabolite, has been investigated for its anti-inflammatory properties and its ability to reduce doxorubicin-induced cardiac toxicity. researchgate.netsigmaaldrich.com Research has also explored the use of this compound derivatives as inhibitors of human carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes. nih.gov Although the synthesized derivatives in one study showed weak inhibitory potential, they were identified as potential lead molecules for the development of more selective inhibitors. nih.gov The compound also serves as a reactant in various chemical syntheses, including the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors for melanoma cells. sigmaaldrich.com These diverse research applications underscore the contemporary significance of this compound as a scaffold for developing new therapeutic agents and as a tool in chemical synthesis. researchgate.netsigmaaldrich.comnih.gov

Chemical Properties of this compound
PropertyValue
Molecular FormulaC5H6N2O2 nih.gov
Molecular Weight126.11 g/mol nih.gov
IUPAC Name5-methyl-1,2-oxazole-3-carboxamide nih.gov
CAS Number3445-52-1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B1215236 5-Methylisoxazole-3-carboxamide CAS No. 3445-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-oxazole-3-carboxamide
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InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOSIRPMGVGOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70188021
Record name 3-Carbamoyl-5-methylisoxazole
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Molecular Weight

126.11 g/mol
Source PubChem
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CAS No.

3445-52-1
Record name 5-Methyl-3-isoxazolecarboxamide
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Record name 5-methylisoxazole-3-carboxamide
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Record name 3-CARBAMOYL-5-METHYLISOXAZOLE
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Synthetic Methodologies and Chemical Transformations of 5 Methylisoxazole 3 Carboxamide and Its Derivatives

De Novo Synthesis Strategies for 5-Methylisoxazole-3-carboxamide

The de novo synthesis, or the creation of this compound from simpler starting materials, provides a foundational approach to obtaining this important compound. These methods focus on building the heterocyclic isoxazole (B147169) core and subsequently adding the carboxamide side chain.

Condensation Reactions for Isoxazole Ring Formation

A primary strategy for forming the isoxazole ring is through condensation reactions. This involves the reaction of a dicarbonyl compound with hydroxylamine (B1172632) or its salt, leading to the cyclization and formation of the isoxazole structure.

One documented method involves the reaction of 2,5-hexanedione (B30556) with hydroxylamine. researchgate.net This reaction proceeds through a condensation mechanism where the hydroxylamine reacts with the two carbonyl groups of the dione, leading to the formation of the 5-methylisoxazole (B1293550) ring system. The resulting product from this specific reaction is 5-methylisoxazole-3-carboxylic acid, which serves as a direct precursor to the target carboxamide. researchgate.net

Another approach utilizes dimethyl oxalate (B1200264) and acetone (B3395972) as starting materials in the presence of sodium methoxide. google.com This Claisen condensation yields an intermediate, which then undergoes condensation and cyclization with a hydroxylamine salt to form a methyl 5-methylisoxazole-3-carboxylate without the need for separation of the intermediate. google.com

The most direct precursor for the synthesis of this compound is 5-methylisoxazole-3-carboxylic acid. google.comnih.govresearchgate.netsigmaaldrich.combiosynth.com This carboxylic acid can be synthesized through various routes, including the one-pot reaction involving the condensation of 2,5-hexanedione. researchgate.net Once obtained, the carboxylic acid group can be readily converted to the desired carboxamide.

Carboxamide Moiety Introduction

The introduction of the carboxamide functional group is a critical step in the synthesis of this compound and its derivatives. This transformation is typically achieved through the activation of the carboxylic acid group followed by reaction with an amine.

A common and efficient method for forming the carboxamide is via the corresponding acyl chloride. 5-Methylisoxazole-3-carboxylic acid is first converted to 5-methylisoxazole-3-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a base like ice-cold pyridine. researchgate.net This highly reactive acyl chloride is then treated with a suitable amine (ArNH₂) at room temperature to yield the desired this compound derivative. researchgate.net This method has been successfully employed to synthesize a series of derivatives in good yields. researchgate.net

Reactant 1Reactant 2ReagentsProductYieldReference
5-Methylisoxazole-3-carboxylic acidThionyl chloridePyridine (ice cold)5-Methylisoxazole-3-carbonyl chloride- researchgate.net
5-Methylisoxazole-3-carbonyl chlorideVarious amines-This compound derivativesGood researchgate.net
Methyl 5-methylisoxazole-3-formateLiquid ammonia-This compoundHigh google.com

Direct coupling of a carboxylic acid with an amine to form an amide bond can be challenging due to the acidic nature of the carboxylic acid and the basicity of the amine, which can lead to an unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling reagents are employed to activate the carboxylic acid. nih.gov

One such effective method is the use of a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. The addition of HOBt is crucial as it minimizes the risk of racemization and improves the efficiency of the coupling reaction by forming a more reactive HOBt ester. nih.govpeptide.com While effective, a drawback of using DCC is the formation of a dicyclohexylurea byproduct, which can be difficult to remove chromatographically. nih.gov

Other coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also used, often with HOBt and sometimes with a base like N,N-diisopropylethylamine (DIPEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the amide bond formation. nih.gov These methods are particularly useful for coupling electron-deficient amines and carboxylic acids. nih.gov

Coupling ReagentAdditive/CatalystKey FeaturesByproductReference
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Minimizes racemization, improves coupling efficiency.Dicyclohexylurea (often insoluble) nih.govpeptide.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAP, DIPEAGood for electron-deficient substrates, water-soluble byproduct.Water-soluble urea nih.gov

Derivatization and Functionalization of this compound

Palladium-Catalyzed C-H Functionalization

This compound as a Directing Group in γ-C(sp³)-H Acetoxylation

A significant advancement in C-H functionalization utilizes this compound (MICA) as an effective directing group. acs.orgresearchgate.net This strategy enables the palladium-catalyzed acetoxylation of primary γ-C(sp³)–H bonds, which are typically unreactive. acs.orgnih.govacs.org The MICA group is installed on the amine of α-amino acids, and the reaction is typically catalyzed by palladium(II) acetate (B1210297). researchgate.net This methodology has been successfully applied to various amino acid substrates, including valine, isoleucine, and threonine, to introduce an acetoxy group at the γ-position with high selectivity and in excellent yields. acs.orgresearchgate.net

The reaction proceeds via the formation of a palladacycle intermediate, where the MICA amide coordinates to the palladium catalyst and delivers it to a specific γ-C-H bond. acs.org This directed activation facilitates the cleavage of the C-H bond and subsequent functionalization. The process demonstrates considerable transformational simplicity by directly converting inert C-H bonds into more versatile functional groups. acs.org

Table 1: MICA-Directed Acetoxylation of Amino Acid Derivatives

Substrate Amino Acid Product Yield
Valine (Val) γ-acetoxy-MICA-Val-O-tBu Excellent acs.orgacs.org
Isoleucine (Ile) γ-acetoxy-MICA-Ile-O-tBu Excellent acs.orgacs.org
Application in the Synthesis of γ-Mercapto Amino Acids

The γ-acetoxylated amino acids produced via MICA-directed C-H activation serve as crucial precursors for the synthesis of γ-mercapto amino acids. acs.orgacs.orgnih.govacs.org These sulfur-containing amino acids are valuable, particularly for their applications in protein chemistry. acs.org The synthetic conversion involves a straightforward sequence of chemical transformations. acs.org

First, the MICA directing group is removed from the γ-acetoxy amino acid derivative and can be recovered. acs.org The amino group is typically protected, for instance, with a Boc group. acs.org Following the removal of the O-acetyl group to expose the hydroxyl function, it is converted into a good leaving group, such as a mesylate. acs.org Subsequent nucleophilic substitution with a thioacetate (B1230152) source, followed by deprotection steps, furnishes the desired γ-mercapto amino acid. acs.org This method provides a novel and efficient route to these unnatural amino acids, starting from their simple, naturally occurring counterparts. acs.orgresearchgate.net

Native Chemical Ligation (NCL) Applications

The primary motivation for synthesizing γ-mercapto amino acids through the MICA-directed strategy is their utility in Native Chemical Ligation (NCL). acs.orgnih.govresearchgate.net NCL is a powerful technique for the total synthesis of proteins, allowing for the covalent linkage of two unprotected peptide fragments. nih.govwikipedia.org The classic NCL reaction requires an N-terminal cysteine residue on one peptide and a C-terminal thioester on the other. nih.govwikipedia.org

The use of unnatural γ-mercapto amino acids, such as those derived from valine, threonine, or isoleucine, expands the scope of NCL beyond cysteine junctions. acs.org These mercapto amino acids can act as NCL mediators for ligation at non-cysteine sites. acs.org After the ligation reaction, a desulfurization step can remove the thiol functionality, resulting in a native peptide bond at the ligation site. acs.org This approach has been practically demonstrated in the semisynthesis of a Xenopus histone H3 protein, highlighting the significance of the MICA-directed methodology in creating tools for complex protein synthesis and modification. acs.orgnih.govresearchgate.net

Modification at the 5-Position of the Isoxazole Ring

The 5-position of the isoxazole ring in this compound is a key site for synthetic modification. The methyl group can be altered to introduce diverse functionalities, thereby tuning the molecule's properties. For instance, related isoxazole structures have seen the introduction of various aryl groups at the 5-position through different synthetic routes. rsc.org

Furthermore, the isoxazole scaffold allows for the synthesis of novel unnatural amino acids. nih.govmdpi.com For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been synthesized and incorporated into peptides. nih.govmdpi.com This derivative, considered a non-proteinogenic β-amino acid, is prepared through a multi-step synthesis starting from precursors like ethyl cyanoacetate. mdpi.com The ability to modify the substituents on the isoxazole ring, particularly at the 5-position, opens avenues for creating diverse chemical entities for various applications, including drug discovery and materials science. nih.gov

Lithiation and Subsequent Electrophilic Quenching Reactions

Lithiation is a powerful synthetic transformation that involves the replacement of a hydrogen atom with a lithium atom, creating a highly nucleophilic organolithium species. mt.com The protons of the methyl group at the 5-position of the isoxazole ring are susceptible to deprotonation by strong bases, such as n-butyllithium (n-BuLi). This process generates a lithiated intermediate that can react with a wide range of electrophiles.

This lithiation and electrophilic quench sequence allows for the elaboration of the 5-methyl group into more complex side chains. The resulting carbanion can be quenched with electrophiles like aldehydes, ketones, alkyl halides, or carbon dioxide, leading to the formation of new carbon-carbon bonds and the introduction of various functional groups. This strategy provides a versatile method for diversifying the structure of this compound derivatives, enabling the synthesis of a library of compounds for further investigation.

Analytical Methodologies in Synthesis and Characterization

The synthesis and purification of this compound and its derivatives are monitored and confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is often employed to check the purity of the synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. rsc.orgchemicea.com

In the ¹H NMR spectrum, the methyl group at the 5-position typically appears as a singlet in the upfield region. The proton on the isoxazole ring at the 4-position also gives a characteristic singlet. The amide protons show signals that can vary in chemical shift and may appear as a broad singlet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group appears in the downfield region (typically 160-180 ppm). The carbon atoms of the isoxazole ring have distinct chemical shifts, and the methyl carbon appears in the upfield region of the spectrum. These spectral data are crucial for confirming the identity and purity of the synthesized compounds. rsc.orgspectrabase.comrsc.org

Table 2: Typical NMR Chemical Shifts for Isoxazole Derivatives

Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Isoxazole-H (at C4) ~6.8 ~97-98
Methyl (CH₃ at C5) ~2.4 ~12-22
Isoxazole-C (C3) - ~160-163
Isoxazole-C (C5) - ~170
Carbonyl (C=O) - ~160-170

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern of the molecule. rsc.orgwisc.edu

Mass Spectrometry (MS, EIMS, HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating the structure of its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecule, allowing for the determination of its elemental formula with high confidence. The exact mass of this compound has been calculated as 126.042927438 Da, which corresponds to the molecular formula C₅H₆N₂O₂ nih.gov. This high-precision measurement is critical for distinguishing the compound from isomers or other substances with the same nominal mass.

Electron Ionization Mass Spectrometry (EIMS) is a common technique used for the characterization of isoxazole derivatives. In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For instance, in studies involving the synthesis of new this compound derivatives, EIMS is used to confirm their structures researchgate.net. The analysis of the precursor, 5-methylisoxazole-3-carboxylic acid, shows a molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 127, confirming its molecular weight researchgate.net. For this compound, the molecular ion peak [M]⁺• would be expected at m/z 126. Subsequent fragmentation would likely involve the loss of the amide group (-CONH₂) and cleavage of the isoxazole ring. Comparing this to the methyl ester analogue, Methyl 5-methylisoxazole-3-carboxylate, which also undergoes fragmentation, helps in predicting the fragmentation pathways nist.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is also utilized, as indicated by certificates of analysis for commercial samples of this compound, which confirm the structure by this method chemicea.com. In LC-MS analysis of related compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives, Electrospray Ionization (ESI) is often used, which typically generates a protonated molecular ion [M+H]⁺ nih.govmdpi.com.

Table 1: Mass Spectrometry Data for this compound and a Key Precursor

Compound Technique Molecular Formula Key m/z Values Reference
This compound HRMS C₅H₆N₂O₂ Exact Mass: 126.042927438 nih.gov
This compound EIMS C₅H₆N₂O₂ Expected [M]⁺•: 126 researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure. Key functional groups include the amide, the isoxazole ring, and the methyl group. While a specific spectrum for the title compound is not detailed in the provided sources, the characterization of its derivatives confirms the use of FT-IR spectroscopy, with absorption bands reported in wavenumbers (cm⁻¹) researchgate.net. Based on the structure, a set of expected vibrational frequencies can be predicted.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional Group Bond Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch (asymmetric & symmetric) 3400-3100
Amide C=O Stretch (Amide I band) 1680-1630
Amide N-H Bend (Amide II band) 1640-1550
Isoxazole Ring C=N Stretch 1650-1590
Isoxazole Ring C=C Stretch 1580-1490
Isoxazole Ring N-O Stretch 1420-1380

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for analyzing its degradation products. Certificates of analysis for this compound specify that purity is determined by HPLC, often showing results greater than 95% chemicea.com.

The most common mode of analysis is Reverse-Phase HPLC (RP-HPLC). In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For related isoxazole carboxylic acids, successful separation has been achieved using a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier such as phosphoric acid or formic acid sielc.com. The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS) sielc.com.

For the analysis of derivatives, such as peptides incorporating a similar isoxazole moiety, RP-HPLC on a C18 column with a gradient elution system is often employed. A typical mobile phase system involves a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) added to improve peak shape and resolution. Detection is commonly performed using a UV detector, for example, at a wavelength of 210 nm nih.gov.

Table 3: Exemplar HPLC Conditions for Analysis of Isoxazole Derivatives

Parameter Condition Reference
Column Reverse Phase C18 (e.g., Newcrom R1, YMC-Pack) nih.govsielc.com
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., H₃PO₄, HCOOH, or TFA) nih.govsielc.com
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS) nih.govsielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound and its derivatives. This technique allows for a quick assessment of the consumption of starting materials and the formation of products.

In the synthesis of N-substituted 5-methylisoxazole-3-carboxamides, the reaction typically involves treating 5-methylisoxazole-3-carbonyl chloride with a primary or secondary amine researchgate.net. To monitor this conversion, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system (eluent).

The starting materials (carbonyl chloride and amine) and the final amide product will have different polarities and thus will travel at different rates up the plate, resulting in different Retention Factor (Rƒ) values. By comparing the spots from the reaction mixture to the spots of the starting materials, a chemist can determine if the reaction is complete. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. The choice of eluent, typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is optimized to achieve clear separation between the spots.

Table 4: Application of TLC in the Synthesis of this compound Derivatives

Step Observation on TLC Plate Interpretation
Start of Reaction (t=0) Spots corresponding to starting materials (e.g., amine, carbonyl chloride) are visible. Reaction has been initiated.
During Reaction (t>0) Intensity of starting material spots decreases; a new spot for the product appears. Reaction is in progress.

Biological and Pharmacological Research of 5 Methylisoxazole 3 Carboxamide and Its Analogues

Antimicrobial Activity

The isoxazole (B147169) ring is a recognized pharmacophore that contributes to the biological activity of many drugs. nih.gov Derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their effectiveness against a range of microbial pathogens, including mycobacteria and other bacteria. researchgate.netbenthamdirect.com

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. researchgate.net Analogues of this compound have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. smolecule.com

In vitro studies have been conducted to determine the antitubercular efficacy of a series of this compound derivatives against the H37Rv strain of Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) method was utilized to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. researchgate.netbenthamdirect.com

Among the tested compounds, certain derivatives displayed significant antitubercular activity. Specifically, compounds identified as 10 and 14 were the most potent, each demonstrating an MIC of 3.125 µM. researchgate.netbenthamdirect.com Other derivatives, namely compounds 9 and 13 , also showed noteworthy activity with an MIC of 6.25 µM. researchgate.netbenthamdirect.com

CompoundMIC against M. tuberculosis H37Rv (µM)Reference
Compound 103.125 researchgate.netbenthamdirect.com
Compound 143.125 researchgate.netbenthamdirect.com
Compound 96.25 researchgate.netbenthamdirect.com
Compound 136.25 researchgate.netbenthamdirect.com

The antibacterial potential of this compound derivatives has also been assessed against both Gram-positive and Gram-negative bacteria. Studies employed the serial dilution method to determine the MIC of these compounds against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.netbenthamdirect.com

The results indicated that several compounds possess significant antibacterial properties. Compounds 9 , 13 , 19 , and 20 were found to be particularly effective, exhibiting an MIC of 6.25 µM against the tested bacterial strains. researchgate.netbenthamdirect.com Additionally, compounds 15 and 17 showed moderate activity with an MIC of 12.5 µM. researchgate.netbenthamdirect.com

CompoundMIC (µM)Reference
Compound 96.25 researchgate.netbenthamdirect.com
Compound 136.25 researchgate.netbenthamdirect.com
Compound 196.25 researchgate.netbenthamdirect.com
Compound 206.25 researchgate.netbenthamdirect.com
Compound 1512.5 researchgate.netbenthamdirect.com
Compound 1712.5 researchgate.netbenthamdirect.com

An essential aspect of drug development is evaluating the safety profile of new chemical entities. The cytotoxicity of the most active antitubercular this compound derivatives was assessed in vitro using Vero (monkey kidney epithelial) and HepG2 (human liver cancer) cell lines. researchgate.netbenthamdirect.com The findings from these studies indicated that the active compounds demonstrated a good safety profile in these cell lines. researchgate.netbenthamdirect.com

Antitubercular Activity against Mycobacterium tuberculosis H37Rv

Anti-inflammatory Properties and Immunomodulation

Beyond their antimicrobial effects, isoxazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory properties. nih.gov Research has focused on how these compounds interact with key components of the immune system.

Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in various inflammatory diseases. mdpi.com The ability of isoxazole derivatives to modulate the production of TNF-α has been a subject of investigation. Studies have shown that certain isoxazole derivatives can inhibit the production of TNF-α induced by lipopolysaccharide (LPS) in human whole blood cell cultures. nih.govnih.gov For instance, a novel isoxazole derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) , was found to strongly suppress TNF-α production in a dose-dependent manner. nih.govresearchgate.net This suggests a mechanism of action that could be beneficial in treating inflammation-mediated conditions. nih.gov

Comparison with Known Anti-inflammatory Agents (e.g., Leflunomide)

Research into the anti-inflammatory properties of 5-methylisoxazole-3-carboxylic acid (Isox), the active metabolite of the this compound analogue UTL-5g, has demonstrated effects comparable to the established anti-inflammatory drug, Leflunomide. nwpii.comnwpii.com In a carrageenan-induced edema animal model, a standard method for evaluating anti-inflammatory drugs, the efficacy of Isox was found to be "essentially the same as that of leflunomide". nwpii.comnwpii.com

UTL-5g, a prodrug of Isox, is structurally similar to Leflunomide but exhibits different metabolic behavior; while Leflunomide's isoxazole ring opens to form its active metabolite, the isoxazole ring of UTL-5 compounds remains intact, with the amide bond being cleaved to release Isox. nwpii.com This structural difference is significant, as analogues in the this compound series have been designed to potentially reduce toxicities associated with the ring-opening of the Leflunomide scaffold. airitilibrary.comnih.gov Despite these metabolic differences, compounds in this series maintain significant anti-inflammatory and antiarthritic effects. nih.gov

Compound Model Finding Source
5-Methylisoxazole-3-carboxylic acid (Isox)Carrageenan-induced edema in Wistar ratsAnti-inflammatory effect was essentially the same as Leflunomide. nwpii.comnwpii.com
UTL-5b (A this compound analogue)Carrageenan-induced edema in ratsExhibited a better anti-inflammatory effect compared with Leflunomide and its metabolite.
N-(substituted phenyl)-5-methylisoxazole-3-carboxamidesIn vitro LPS-elicited macrophage Raw 264.7 cellsExhibited potent anti-inflammatory activity comparable to Leflunomide. airitilibrary.com

Inhibition of LPS-induced TNF-α production

The this compound analogue, UTL-5g, is identified as a small-molecule tumor necrosis factor-alpha (TNF-α) modulator. nwpii.comnwpii.com Its protective biological effects are, at least in part, attributed to its ability to lower levels of TNF-α. nwpii.com Research has shown that pretreatment with UTL-5g can lower TNF-α levels that are elevated by agents like cisplatin (B142131) or radiation. nwpii.com

In a septic shock animal model, oral administration of another analogue, UTL-5b, prior to injection with a lethal dose of lipopolysaccharide (LPS)/D-galactosamine markedly reduced the levels of serum TNF-α. This reduction in TNF-α was associated with increased survival rates, indicating that UTL-5b is an inhibitor of TNF-α production in vivo. The cardioprotective effect of Isox, the active metabolite, is also believed to be partially due to the modulation of TNF-α. nwpii.com

Compound Model Key Finding Source
UTL-5gCisplatin and Radiation-induced toxicity modelsPretreatment lowered elevated blood and tissue levels of TNF-α. nwpii.com
UTL-5bLPS/D-galactosamine-induced septic shock in miceMarkedly reduced levels of serum TNF-α and increased survival rates.
UTL-5dIn vitro Keratinocyte cell-based studySignificantly reduced TNF-α secretion from keratinocytes. nih.gov

Anticancer Activity and Cytotoxicity Studies

Based on the conducted research, no specific studies evaluating the anticancer activity and cytotoxicity of this compound or its direct metabolite, 5-methylisoxazole-3-carboxylic acid (Isox), on lung cancer cell lines or their specific proapoptotic mechanisms were identified.

Evaluation on Lung Cancer Cell Lines (e.g., A549)

No specific research findings for this compound were found for this subsection.

Proapoptotic Mechanisms (Caspases, Fas, NF-κB1 expression)

No specific research findings for this compound were found for this subsection.

Cardioprotective Effects

Reduction of Doxorubicin-Induced Cardiac Toxicity

Significant cardioprotective effects have been reported for 5-methylisoxazole-3-carboxylic acid (Isox) against cardiac toxicity induced by the chemotherapeutic agent Doxorubicin (B1662922) (DOX). nwpii.comnwpii.com Doxorubicin is known for its significant side effect of cardiomyopathy, which can lead to congestive heart failure. nwpii.com

In preclinical studies, pretreatment with Isox was shown to significantly reduce the acute cardiac toxicity induced by DOX in animal models. nwpii.comnwpii.com This protective effect was observed through the lessening of adverse effects and a reduction in the levels of brain natriuretic peptide (BNP), a biomarker used to diagnose heart failure. nwpii.com An in vitro study further confirmed these findings, showing that Isox protected cardiomyocytes (H9c2 cells) from injury induced by DOX. nwpii.com This is considered the first report of Isox demonstrating a significant protective effect in reducing acute cardiac toxicity induced by DOX. nwpii.com The mechanism for this cardioprotection is suggested to be at least partially due to its anti-inflammatory effect and modulation of TNF-α. nwpii.com

Compound Model Key Findings Source
5-Methylisoxazole-3-carboxylic acid (Isox)Doxorubicin-induced cardiotoxicity in SD ratsSignificantly reduced cardiotoxicity; lessened adverse effects and lowered elevated BNP levels. nwpii.com
5-Methylisoxazole-3-carboxylic acid (Isox)Doxorubicin-induced injury in H9c2 cardiomyocytes (in vitro)Protected cardiomyocytes from injury induced by DOX. nwpii.com

Influence on BNP Levels

Research into the pharmacological effects of compounds related to this compound has explored their impact on cardiac biomarkers, specifically Brain Natriuretic Peptide (BNP). Levels of BNP are utilized in the diagnosis and prognosis of heart failure, with elevated levels correlating to the severity of the condition nwpii.com.

In a study investigating doxorubicin-induced cardiac toxicity in animal models, the active metabolite of a related analogue, 5-methylisoxazole-3-carboxylic acid (Isox), demonstrated a notable effect on BNP levels. Treatment with doxorubicin alone resulted in significantly higher blood levels of BNP compared to the control group. However, pretreatment with Isox led to lower BNP levels in comparison to the doxorubicin-only group. This finding suggests a potential cardioprotective effect of the 5-methylisoxazole-3-carboxylic acid metabolite nwpii.com.

Enzyme Inhibition and Receptor Modulation

The this compound scaffold and its analogues have been a focus of research for their ability to interact with and modulate the activity of various enzymes and receptors, demonstrating a broad potential for therapeutic applications.

The isoxazole structural motif is recognized for its role in a variety of biological functions, including enzyme inhibition. While research specifically on this compound is limited in this area, studies on other isoxazole derivatives have shown significant inhibitory action against carbonic anhydrase (CA) enzymes. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes nih.gov. Isoxazoles represent a class of inhibitors that are understood to bind at the entrance of the CA active site. The development of isoform-specific inhibitors remains a key challenge in this field, and the versatility of the isoxazole scaffold makes it an attractive framework for designing such inhibitors nih.gov.

A significant area of investigation for analogues of this compound is their activity as dual inhibitors of Colony-Stimulating Factor-1 Receptor (CSF-1R) and c-Kit. nih.gov. CSF-1R is a receptor tyrosine kinase that plays a crucial role in regulating the function of macrophages and microglia nih.gov. Dysregulation of this signaling pathway has been implicated in various diseases, including neurodegenerative conditions nih.gov.

Research has identified a series of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives with potent inhibitory activity against CSF-1R. Specific compounds within this series have demonstrated outstanding activity and selectivity. For instance, compounds designated as 7d, 7e, and 9a exhibited IC50 values of 33 nM, 31 nM, and 64 nM, respectively, against CSF-1R nih.gov. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.

Table 1: Inhibitory Activities of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide Analogues against CSF-1R

CompoundCSF-1R IC50 (nM)
7d 33
7e 31
9a 64

This table is based on data presented in the research article.

The most promising compounds from the N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide series, based on their inhibitory activities, were selected for further evaluation of their cellular potency nih.gov. This step is crucial to determine how effectively these compounds can inhibit the target receptor within a cellular environment, providing a more comprehensive understanding of their potential therapeutic efficacy. These inhibitors were found to have minimal cytotoxicity, even at higher concentrations, which is a favorable characteristic for potential drug candidates nih.gov.

The inhibition of CSF-1R is a significant therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's disease nih.gov. In the context of Alzheimer's, overactivation of microglia, the primary immune cells of the central nervous system, contributes to neuroinflammation and subsequent neurodegeneration. By inhibiting CSF-1R, these this compound analogues can potentially mitigate this harmful microglial overactivation nih.gov. The ability of these compounds to cross the blood-brain barrier is another promising feature, making them suitable candidates for treating diseases of the central nervous system nih.gov. The development of these inhibitors is seen as a potential avenue for creating new therapeutic agents for neuroinflammatory and neurodegenerative conditions nih.govnih.gov.

CSF-1R/c-Kit Inhibition for Neurodegenerative Diseases

Other Reported Biological Activities of Isoxazole Derivatives

The isoxazole scaffold is a key pharmacophore in medicinal chemistry, leading to the exploration of its derivatives for a wide range of biological activities beyond primary applications. Research has uncovered potential therapeutic uses in various disease areas, including viral infections, parasitic diseases, metabolic disorders, and gastrointestinal conditions. This section details several of these reported biological activities for isoxazole derivatives.

Anti-HIV Activity

The isoxazole ring has been incorporated into various molecular scaffolds to develop novel agents against the Human Immunodeficiency Virus (HIV). Research has demonstrated that certain isoxazole-containing hybrids can significantly inhibit viral replication.

One study focused on synthesizing a series of novel pyrazolo[4,3-d]isoxazoles and screening them for antiviral activity against HIV-1 strains (RF and IIIB). The results indicated that all the prepared compounds exhibited highly potent antiviral capabilities, with EC50 values in the submicromolar to subnanomolar range. researchgate.net Notably, these derivatives were found to be more active than the reference drug efavirenz. Further investigation into their mechanism of action revealed that these compounds are potent inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net

Another line of research explored isoxazole-1,2,4-oxadiazole analogs. These compounds were tested for their anti-HIV potential in human CD4⁺ reporter cell lines (TZM-bl and CEM-GFP). Two specific derivatives, 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, were shown to significantly inhibit HIV-1 replication, identifying them as potential new lead candidates for anti-HIV drug development. researchgate.net

Compound ClassSpecific DerivativeTarget/AssayReported Activity (EC50)
Pyrazolo[4,3-d]isoxazolesPhenyldiazenylthiazolyl derivativesHIV-1 (RF & IIIB strains)Submicromolar to subnanomolar range researchgate.net
Isoxazole-1,2,4-oxadiazole analogs3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazoleHIV-1 ReplicationSignificant Inhibition researchgate.net
Isoxazole-1,2,4-oxadiazole analogs3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazoleHIV-1 ReplicationSignificant Inhibition researchgate.net
Table 1: Anti-HIV Activity of Selected Isoxazole Derivatives.

Cestoidal Activity

While specific research on the cestocidal (tapeworm-killing) activity of isoxazoles is limited, broader studies on their anthelmintic properties have shown significant effects against other types of parasitic worms. This suggests a potential for activity against cestodes that may warrant further investigation.

A series of 3-halo-5-phenylisoxazoles and 3-phenyl-5-haloisoxazoles demonstrated anthelmintic activity against the rat roundworm, Nippostrongylus braziliensis, at various oral doses. nih.gov For the 5-phenyl series, a halogen at the 3-position of the isoxazole ring was essential for activity. In the 3-phenyl series, activity was maintained even when the 5-halogen was replaced with other functional groups like alkoxyl or amino groups. nih.gov

In another study, newly synthesized 3-substituted 5-methylthio-isoxazoles were tested for anthelmintic properties. Several compounds showed in vitro activity against Ancylostoma ceylanicum (a hookworm) and Nematospiroides dubius. A number of these derivatives also demonstrated in vivo activity against N. dubius. nih.gov

Compound ClassTarget OrganismActivity TypeKey Findings
3-Halo-5-phenylisoxazolesNippostrongylus braziliensisIn vivoActive at oral doses of 16 to 500 mg/kg nih.gov
3-Substituted 5-methylthio-isoxazolesAncylostoma ceylanicumIn vitroSeveral compounds showed activity nih.gov
3-Substituted 5-methylthio-isoxazolesNematospiroides dubiusIn vitro & In vivoMultiple compounds showed activity nih.gov
Table 2: Anthelmintic Activity of Selected Isoxazole Derivatives.

Antileprosy Activity

Direct studies evaluating isoxazole derivatives against Mycobacterium leprae, the causative agent of leprosy, are not extensively reported. However, significant research has been conducted on the activity of these compounds against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Given that both pathogens belong to the Mycobacterium genus, and there is an overlap in therapeutic strategies, the potent antitubercular activity of isoxazoles is highly relevant.

A review of isoxazole chemistry highlights that the genus Mycobacterium includes the species that cause both tuberculosis and leprosy. rsc.org Derivatives of 3-isoxazolecarboxylic acid esters have been identified as a highly potent and versatile class of anti-TB agents. nih.gov Several compounds in this series show submicromolar activity against replicating Mtb, which is comparable to first-line drugs. nih.gov Importantly, some derivatives also exhibit activity against non-replicating Mtb, a phenotype that is key to shortening treatment duration. nih.gov

One study identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1) as having specific inhibitory activity against Mtb. This compound was found to inhibit MtbFadD32, a crucial enzyme in mycolic acid synthesis, and also curtailed Mtb survival in infected macrophages and in a mouse model of chronic infection. nih.gov

Compound Class/DerivativeTargetActivity (MIC)Mechanism/Note
Derivatives of 3-Isoxazolecarboxylic acid estersReplicating M. tuberculosisSubmicromolar nih.govComparable to first-line anti-TB drugs. nih.gov
Derivatives of 3-Isoxazolecarboxylic acid estersNon-replicating M. tuberculosisLow micromolar nih.govKey for shortening treatment duration. nih.gov
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1)M. tuberculosisNot specifiedInhibits FadD32, an enzyme in mycolic acid synthesis. nih.gov
Isoxazole clubbed pyrimidine (B1678525) derivativesM. tuberculosis H37Rv0.78 - 1.56 µg/mL rsc.orgMore potent than the reference drug Pyrazinamide (MIC 3.125 µg/mL). rsc.org
Table 3: Antitubercular Activity of Selected Isoxazole Derivatives.

Antidiabetic Activity

Isoxazole derivatives have emerged as promising candidates for the management of diabetes, with studies demonstrating their ability to modulate glucose metabolism through various mechanisms. Research has shown that isoxazole-based flavonoid derivatives can significantly improve glucose absorption in insulin-resistant cells. researchgate.netnih.gov

One of the primary mechanisms investigated is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. By inhibiting these enzymes, isoxazole derivatives can slow the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. A study on trifluoromethylated flavonoid-based isoxazoles identified compounds with potent α-amylase inhibitory activity. nih.gov For instance, compound 3b from this series showed an IC50 value of 12.6 ± 0.2 μM, comparable to the standard drug acarbose (B1664774) (IC50 = 12.4 ± 0.1 μM). nih.gov

Another study synthesized novel isoxazole derivatives and tested their ability to facilitate glucose uptake by yeast cells. The results showed that compounds with a halogenated or nitrated phenyl ring at the 5-position and a hydroxyl or amine-substituted phenyl ring at the 3-position of the isoxazole exhibited significant antidiabetic action in this model. journaljpri.com

Compound ClassMechanism/AssayMost Active CompoundReported Activity (IC50)
Trifluoromethylated flavonoid-based isoxazolesα-amylase inhibitionCompound 3b12.6 ± 0.2 μM nih.gov
Isoxazole-based flavonoidsGlucose uptake (Insulin-resistant HepG2 cells)Compound C45EC50 = 0.8 nM researchgate.net
Substituted diaryl isoxazolesGlucose uptake by yeast cellsCompounds with Br/NO2 and OH/NH2 substitutionsSignificant glucose uptake observed journaljpri.com
Table 4: Antidiabetic Activity of Selected Isoxazole Derivatives.

Antihistaminic Activity

The isoxazole nucleus has been identified as a structural component in compounds with potential antihistaminic effects. ijpca.orgmdpi.comijpca.orgmdpi.com Research in this area has often focused on the ability of isoxazole derivatives to act as antagonists at histamine (B1213489) receptors, which could be beneficial in treating allergic conditions.

A study investigating new derivatives of theophylline, a known bronchodilator, incorporated 3,5-dimethylisoxazole (B1293586) moieties to assess their potential as improved antiasthmatic agents. The bronchodilator activities were evaluated based on the inhibition of histamine-induced contractions in guinea pig trachea. While none of the compounds were effective against acetylcholine-induced contractions, several were potent inhibitors of the bronchospasm induced by histamine. bau.edu.tr The study highlighted compounds 4d, 4e, 5d, and 5c as being particularly potent inhibitors of histamine-induced contractions, suggesting a mechanism of action related to antihistaminic activity. bau.edu.tr

Compound ClassSpecific DerivativeAssayReported Activity
7-[(3,5-dimethylisoxazole-4-yl)alkyl]-theophyllinesCompound 4dInhibition of histamine-induced contractionPotent inhibitor bau.edu.tr
7-[(3,5-dimethylisoxazole-4-yl)alkyl]-theophyllinesCompound 4eInhibition of histamine-induced contractionPotent inhibitor bau.edu.tr
7-[(3,5-dimethylisoxazole-4-yl)alkyl]-theophyllinesCompound 5cInhibition of histamine-induced contractionPotent inhibitor bau.edu.tr
7-[(3,5-dimethylisoxazole-4-yl)alkyl]-theophyllinesCompound 5dInhibition of histamine-induced contractionPotent inhibitor bau.edu.tr
Table 5: Antihistaminic-related Activity of Selected Isoxazole Derivatives.

Antiulcer Activity

Isoxazole derivatives have been investigated for their gastroprotective effects, with research pointing towards their potential as antiulcer agents. A notable study examined the antiulcer activity of 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) using computational, in vitro, and in vivo models. nih.gov

The mechanism of action for MBO was found to be multifactorial. In vitro tests revealed that it possesses inhibitory activity against the H+/K+-ATPase pump, the primary enzyme responsible for gastric acid secretion. nih.gov This proton pump inhibition is a key mechanism for many clinically used antiulcer drugs. Furthermore, MBO demonstrated activity against Helicobacter pylori, a bacterium strongly associated with the development of peptic ulcers. nih.gov

In vivo studies using an ethanol-induced stomach ulcer model in rats confirmed the gastroprotective effect of MBO. The compound was shown to reduce the expression of inflammatory markers like cyclooxygenase-2 (COX-2) and TNF-α, and it also enhanced the levels of antioxidant enzymes in gastric tissues, suggesting that its antiulcer potential is mediated through a combination of H+/K+-ATPase inhibition, antioxidant, and anti-inflammatory pathways. nih.gov

CompoundModel/AssayKey Findings
4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO)In vitro H+/K+-ATPase testShowed inhibitory activity nih.gov
In vitro Anti-H. pylori testShowed inhibitory activity nih.gov
Ethanol-induced ulcer model (rats)Demonstrated gastro-protective effect nih.gov
Proteomic/RT-PCR analysisDecreased expression of inflammatory markers (COX-2, TNF-α) and H+/K+-ATPase nih.gov
Table 6: Antiulcer Activity of an Isoxazole Derivative.

Antiepileptic Activity

The isoxazole scaffold is a recognized pharmacophore in the development of novel antiepileptic drugs (AEDs). Research into isoxazole derivatives has demonstrated their potential to exhibit significant anticonvulsant activity in preclinical models. The primary screening methods for identifying potential antiepileptic agents include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is considered predictive for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures nih.govnih.gov.

Studies on various isoxazole derivatives have shown promising results in these models. For instance, a study on novel bicyclic isoxazole analogues demonstrated that several compounds exhibited significant anticonvulsant activity in both MES and PTZ induced seizure models in rodents pharmahealthsciences.net. The protective effect of these compounds is often attributed to their ability to interact with voltage-gated sodium channels or modulate GABAergic neurotransmission pharmahealthsciences.net.

While extensive research has been conducted on the broader class of isoxazole derivatives, specific data on the antiepileptic activity of this compound and its direct analogues is not extensively available in the reviewed literature. However, the general findings for related isoxazole structures suggest that the this compound core could be a valuable template for designing new anticonvulsant agents. Structure-activity relationship (SAR) studies on isoxazole derivatives have indicated that the nature and position of substituents on the isoxazole ring and the carboxamide moiety play a crucial role in determining the anticonvulsant potency and neurotoxicity profile. For example, the presence of certain aromatic rings and specific functional groups can significantly enhance the protective index of the compounds pharmahealthsciences.net.

Further investigation into this compound and its analogues is warranted to fully elucidate their potential as antiepileptic agents. Screening of a focused library of these compounds in standardized models like the MES and scPTZ tests would be the logical next step in evaluating their therapeutic potential.

Table 1: Anticonvulsant Screening Models for Isoxazole Derivatives

Test Model Seizure Type Modeled Mechanism of Action Implicated Reference
Maximal Electroshock (MES) Generalized tonic-clonic Blockade of voltage-gated sodium channels nih.govnih.gov

Antiviral Activity

The isoxazole-amide structure has been identified as a promising scaffold for the development of novel antiviral agents, particularly against plant viruses. Research has focused on the synthesis and evaluation of isoxazole-amide derivatives for their ability to inhibit the replication of viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) mdpi.com. These viruses are significant plant pathogens that can lead to substantial economic losses in agriculture nih.gov.

Studies have shown that certain flavone (B191248) derivatives containing carboxamide fragments, which can be considered structural analogues, exhibit significant in vivo antiviral activities against TMV mdpi.comnih.gov. The antiviral efficacy is often evaluated through curative, protective, and inactivation bioassays on host plants nih.govnih.gov. In these assays, the compounds are assessed for their ability to reduce viral load after infection (curative), prevent infection when applied before viral inoculation (protective), and directly neutralize viral particles (inactivation).

One study on flavone derivatives with carboxamide moieties reported that a lead compound demonstrated inactivation, curative, and protection inhibitory effects against TMV that were comparable to the commercial antiviral agent ningnanmycin (B12329754) nih.gov. The proposed mechanism of action for some of these compounds involves interaction with the viral coat protein (CP), which disrupts the assembly of new virus particles nih.gov.

Specific research on the antiviral activity of this compound and its direct analogues is limited in the currently available literature. However, the demonstrated antiviral potential of the broader isoxazole-amide class suggests that this specific compound and its derivatives could be promising candidates for further antiviral screening. Future research could involve the synthesis of a library of this compound analogues and their systematic evaluation against a panel of plant and even animal viruses.

Table 2: In Vivo Antiviral Activity of Analogue Scaffolds against Tobacco Mosaic Virus (TMV)

Compound Type Test Type Inhibition Rate (%) Reference Compound Reference
Flavone-carboxamide derivative Inactivation 58% Ningnanmycin (61%) nih.gov
Flavone-carboxamide derivative Curative 57% Ningnanmycin (57%) nih.gov

Anxiolytic Activity

The neuropharmacological properties of isoxazole derivatives extend to potential anxiolytic effects. The elevated plus-maze (EPM) is a widely used and validated animal model for assessing anxiety-like behavior and screening for anxiolytic drugs nih.govpsicothema.com. The test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic-like effect drnaitiktrivedi.com.

While the anxiolytic potential of various heterocyclic compounds has been explored, there is a lack of specific research focusing on this compound and its close analogues in the context of anxiety. However, the structural features of the isoxazole ring are present in compounds that modulate central nervous system activity. The mechanism of action for anxiolytic drugs often involves interaction with neurotransmitter systems such as the GABAergic and serotonergic systems nih.govnih.gov.

For instance, compounds that act as positive allosteric modulators of GABA-A receptors, the primary target of benzodiazepines, typically exhibit anxiolytic properties psicothema.com. It is plausible that derivatives of this compound could be designed to interact with these or other relevant CNS targets.

To ascertain the anxiolytic potential of this compound and its analogues, a systematic screening campaign would be necessary. This would involve synthesizing a series of derivatives and evaluating their effects in the elevated plus-maze and other complementary behavioral models of anxiety, such as the light-dark box test or the social interaction test drnaitiktrivedi.comnih.gov. Such studies would be essential to determine if this chemical scaffold holds promise for the development of new anxiolytic agents.

Table 3: Common Animal Models for Screening Anxiolytic Activity

Model Principle Key Parameters Measured Reference
Elevated Plus-Maze (EPM) Conflict between the drive to explore and the aversion to open, elevated spaces Time spent in open arms, number of entries into open arms nih.govdrnaitiktrivedi.com
Light-Dark Box Test Aversion of rodents to brightly illuminated areas Time spent in the light compartment, number of transitions nih.gov

Structure Activity Relationship Sar and Computational Studies

Impact of Substituents on Biological Activity

A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized by reacting 5-methylisoxazole-3-carbonyl chloride with a variety of aryl amines to explore their potential as antitubercular agents. researchgate.net The in vitro activity of these compounds was assessed against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) method. researchgate.net

The results demonstrated that the nature of the substitution on the aryl amine moiety plays a critical role in the antitubercular potency. Specifically, compounds featuring a 4-fluorophenyl group (Compound 10) and a 4-chlorophenyl group (Compound 14) exhibited the most significant activity, both recording a Minimum Inhibitory Concentration (MIC) of 3.125 µM. researchgate.net Derivatives with a 2-chlorophenyl (Compound 13) and a 2-fluorophenyl (Compound 9) substitution also showed notable activity, with MIC values of 6.25 µM. researchgate.net Other substitutions resulted in moderate to low activity. researchgate.net These active compounds were further tested for cytotoxicity against Vero and HepG2 cell lines and were found to have a good safety profile, indicating their antitubercular effects were not due to general cytotoxicity. researchgate.net

Compound IDAryl Amine SubstitutionMIC (µM) against M. tb H37RvReference
Compound 104-Fluorophenyl3.125 researchgate.net
Compound 144-Chlorophenyl3.125 researchgate.net
Compound 92-Fluorophenyl6.25 researchgate.net
Compound 132-Chlorophenyl6.25 researchgate.net

In the development of related isoxazole-3-carboxamide (B1603040) derivatives for antitubercular applications, the stability of different functional groups has been shown to be critical for retaining biological activity. nih.gov In one study, a compound containing a highly labile ester moiety was subjected to analysis with human liver microsomes (HLM). nih.gov The ester group was rapidly cleaved after just one minute, yielding the corresponding carboxylic acid derivative. nih.gov This resulting acid metabolite was found to be inactive, highlighting that the ester form was essential for its biological function. nih.gov

This metabolic instability prompted the replacement of the ester group with a substituted arylamide, which led to the creation of more stable hit compounds with improved metabolic profiles while maintaining good antitubercular activity. nih.gov This demonstrates that while esterification can be a viable synthetic strategy, the resulting esters may act as prodrugs that are susceptible to rapid hydrolysis in a biological system, potentially leading to loss of activity.

Molecular Interactions with Biological Targets

Molecular docking and crystallography studies have provided detailed atomic-level views of how isoxazole-based compounds interact with their protein targets. These interactions are primarily driven by a combination of hydrogen bonding, hydrophobic forces, and, to a lesser extent, ionic interactions.

Hydrogen bonds are key to the specific binding of isoxazole (B147169) derivatives to their targets. For instance, in a series of trisubstituted isoxazoles designed as allosteric inverse agonists for the RORγt ligand-binding domain, the presence of a hydrogen bond-donating heterocycle, such as a pyrrole, at the C-5 position of the isoxazole ring was found to significantly enhance potency. dundee.ac.uk X-ray crystallography revealed that this group forms a crucial polar interaction with the backbone carbonyls of amino acid residues Leu353 and Lys354 within the allosteric binding site. dundee.ac.uk

Hydrophobic interactions are critical for the anchoring of the isoxazole scaffold and its substituents within the binding pockets of target proteins. In studies of arylcarboxamides targeting the mycobacterial membrane protein MmpL3, substituted benzene (B151609) rings were designed to maximize hydrophobic contacts with a specific hydrophobic subsite within the target. nih.gov Similarly, molecular docking studies of isoxazole-carboxamide derivatives as COX enzyme inhibitors showed that substitutions on the phenyl rings, such as 3,4-dimethoxy and chloro groups, helped to push the 5-methyl-isoxazole ring toward a secondary binding pocket, thereby creating ideal binding interactions. nih.gov This positioning is largely governed by favorable hydrophobic contacts.

The reviewed literature on this compound and its direct derivatives did not provide specific examples of ionic interactions, such as salt bridges, being the primary driver of binding to their biological targets. The key interactions identified in these studies were predominantly hydrogen bonding and hydrophobic in nature.

Computational Approaches in Drug Design

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of therapeutic agents. For derivatives of this compound, these in silico techniques are employed to predict and analyze the interactions between the compounds and their biological targets. This approach accelerates the identification of promising drug candidates by modeling their behavior at a molecular level, thereby guiding synthetic efforts and reducing the reliance on extensive experimental screening. Computational studies have been particularly insightful in the development of this compound derivatives as potential inhibitors of enzymes like cyclooxygenase (COX) and as agents against Mycobacterium tuberculosis. researchgate.netmdpi.com

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a powerful methodology that relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to design effective inhibitors. mdpi.com This technique is fundamental in developing derivatives of this compound by allowing researchers to visualize how these molecules fit into the active site of a target protein.

By utilizing the crystal structures of targets, such as the human COX enzyme, computational chemists can design novel isoxazole-carboxamide molecules with modifications aimed at enhancing binding affinity and selectivity. nih.gov For instance, in the design of antitubercular agents, the 3D structures of essential mycobacterial enzymes provide a blueprint for creating compounds that can effectively inhibit the pathogen's growth and survival. researchgate.netnih.gov The SBDD process involves cycles of designing a compound, predicting its binding mode and affinity through computational tools, followed by synthesis and experimental validation, which feeds back into the design of the next generation of molecules. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are cornerstone techniques in SBDD, providing detailed insights into the potential interactions between a ligand, such as a this compound derivative, and its target protein.

Molecular Docking predicts the preferred orientation and conformation of a molecule when bound to the active site of a target protein. Studies on isoxazole-carboxamide derivatives as COX inhibitors have used molecular docking to understand their binding interactions. For example, docking simulations revealed that substitutions on the phenyl rings of the carboxamide scaffold significantly influence how the molecule binds within the COX-2 active site. It was observed that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole core toward a secondary binding pocket, creating ideal interactions for potent inhibition. nih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time, providing a deeper understanding of the stability of the ligand-protein complex. Following molecular docking, MD simulations can be run to ensure that the predicted binding pose is stable. nih.govnih.gov For isoxazole-based COX inhibitors, MD simulations have been employed to analyze the change in the protein's structure after the ligand binds and to confirm the stability of the complex, thus validating the docking results. nih.govamrita.edu These simulations provide crucial information on the dynamic nature of the interaction, which is essential for designing compounds with improved pharmacological profiles. researchgate.net

Antitubercular Activity of this compound Derivatives

Compound IDSubstituent (R)MIC (μM) against M.tb H37Rv
9 2-Nitrophenyl6.25
10 3-Nitrophenyl3.125
13 2-Chlorophenyl6.25
14 4-Chlorophenyl3.125
15 2-Methylphenyl12.5
17 4-Hydroxyphenyl12.5
19 2,4-Dichlorophenyl6.25
20 4-Nitrophenyl6.25

This table summarizes the in vitro antitubercular activity of various N-substituted this compound derivatives against Mycobacterium tuberculosis H37Rv, as determined by the Microplate Alamar Blue Assay (MABA) method. Data sourced from Ganesh, N., et al. (2015). researchgate.net

In Vitro COX Inhibition by Isoxazole-Carboxamide Derivatives

Compound IDCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A8 380025015.2
A9 250015016.67
A13 64134.63
B2 >400019320.7
Ketoprofen 1601001.6

This table presents the results of an in vitro cyclooxygenase (COX) inhibition assay for selected isoxazole derivatives. The half-maximal inhibitory concentration (IC50) indicates the potency of the compounds against COX-1 and COX-2 enzymes. Data sourced from Hawash, M., et al. (2022). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule are responsible for its activity, and by quantifying these properties, one can predict the activity of new, unsynthesized compounds. researchgate.net

In a typical QSAR study, molecular descriptors (physicochemical, electronic, or steric properties) are calculated for a set of molecules with known activities. A statistical model is then built to relate these descriptors to the observed biological activity. mdpi.com

While comprehensive 3D-QSAR studies specifically focused on this compound were not identified, this methodology has been successfully applied to other classes of isoxazole derivatives to guide drug design. researchgate.netmdpi.comresearchgate.net For example, 3D-QSAR models have been developed for isoxazole derivatives targeting the farnesoid X receptor (FXR), where comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were used to create predictive models. mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing a clear roadmap for structural modifications to enhance potency. mdpi.com The application of such models to the this compound scaffold could similarly identify the key structural requirements for a desired biological effect.

Pharmacokinetic and Pharmacodynamic Considerations in Research

In Vitro Pharmacokinetic Profiling

In vitro pharmacokinetic studies are essential for predicting a compound's behavior in vivo. These assays typically evaluate a compound's stability in plasma and its susceptibility to metabolism by liver enzymes.

Plasma stability assays are used to determine the rate at which a compound degrades in plasma, which can occur through enzymatic or chemical hydrolysis. Specific quantitative plasma stability data, such as the half-life (t½) for 5-Methylisoxazole-3-carboxamide, is not extensively detailed in the reviewed scientific literature. However, the primary metabolic pathway for related compounds involves the hydrolysis of the amide bond to form the corresponding carboxylic acid. This suggests that this compound would likely be metabolized in plasma to its main metabolite, 5-Methylisoxazole-3-carboxylic acid.

Microsomal stability assays assess a compound's susceptibility to metabolism by cytochrome P450 enzymes located in the liver microsomes. This is a key indicator of metabolic clearance. Research comparing different isoxazole (B147169) carboxamide scaffolds has provided significant insights into the stability of the this compound structure. nih.gov

Studies on compounds built from the this compound scaffold have shown that the isoxazole ring's N-O bond is notably stable and resistant to metabolic cleavage. nih.govresearchgate.net This is in stark contrast to the isomeric 5-methylisoxazole-4-carboxamide (B3392548) scaffold, as seen in the drug Leflunomide, where the N-O bond is readily cleaved to form an active metabolite. nih.gov For derivatives of this compound, metabolism does not occur at the ring but rather through the cleavage of the amide bond. nih.gov This intrinsic stability of the isoxazole ring is a critical characteristic of the 3-carboxamide scaffold.

Isoxazole ScaffoldPrimary Metabolic Cleavage SiteIsoxazole Ring Stability
This compoundAmide BondHigh (N-O bond is stable) nih.gov
5-Methylisoxazole-4-carboxamideIsoxazole Ring (N-O bond)Low (N-O bond is labile) nih.gov

Blood-Brain Barrier (BBB) Permeability

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system. A compound's ability to cross the BBB is essential for it to have a direct effect on the brain. Direct experimental data quantifying the BBB permeability of this compound, such as results from Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell assays, are not available in the published literature. While research has been conducted to create derivatives of this compound with improved BBB permeability, these findings are specific to the modified structures and cannot be directly extrapolated to the parent compound. researchgate.net

Advanced Applications and Research Directions

Development of Novel Therapeutic Agents

The 5-methylisoxazole-3-carboxamide core structure has proven to be a valuable template for the design of new therapeutic agents, particularly in the field of anti-infectives. Researchers have synthesized and evaluated a series of derivatives for their potential to combat challenging pathogens.

Detailed Research Findings: Antitubercular and Antibacterial Activity

A notable study focused on the synthesis of various this compound derivatives and their subsequent evaluation for in vitro antitubercular and antibacterial activities. benthamdirect.com The compounds were tested against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). benthamdirect.com The results were promising, identifying several derivatives with significant inhibitory potential. benthamdirect.com

Specifically, two compounds, designated as 10 and 14 in the study, exhibited potent antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µM. benthamdirect.com Two other derivatives, 9 and 13 , also showed noteworthy activity with a MIC of 6.25 µM. benthamdirect.com These findings highlight the potential of this chemical class in the development of new treatments for tuberculosis. benthamdirect.com

Furthermore, the study assessed the antibacterial activity of these compounds against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. benthamdirect.com Compounds 9 , 13 , 19 , and 20 demonstrated significant antibacterial effects with a MIC of 6.25 µM, while compounds 15 and 17 were active at 12.5 µM. benthamdirect.com Importantly, the most active compounds displayed a favorable safety profile when tested against Vero and HepG2 cell lines, suggesting a good therapeutic window. benthamdirect.com These results encourage further structural modifications and structure-based drug design to optimize the antitubercular potential of this scaffold. benthamdirect.com

Role as a Directing Group in Organic Synthesis

Beyond its role as a pharmacophore, the this compound (MICA) moiety has emerged as a powerful directing group in transition-metal-catalyzed reactions. nih.govresearchgate.net This strategy enables the selective functionalization of otherwise unreactive C(sp³)–H bonds, a significant challenge in organic synthesis. nih.govresearchgate.net

Palladium-Catalyzed γ-C(sp³)–H Acetoxylation

Research has demonstrated that the MICA group can direct the palladium-catalyzed acetoxylation of the primary γ-C(sp³)–H bonds in amino acids such as valine, threonine, and isoleucine. nih.gov This reaction provides a direct route to valuable γ-acetoxylated α-amino acid derivatives. nih.gov The process involves the coordination of the carboxamide to the palladium catalyst, which positions the metal in proximity to the target C–H bond, facilitating its activation and subsequent functionalization. mdpi.comrltsc.edu.in

The synthetic utility of this method is significant, as the resulting γ-acetoxylated amino acids can be readily converted into γ-mercapto amino acids. nih.gov These modified amino acids are crucial for native chemical ligation (NCL), a key technique for the synthesis of large peptides and proteins. nih.gov This was showcased in the first-ever application of NCL at an isoleucine residue for the semisynthesis of a Xenopus histone H3 protein, a milestone enabled by the MICA directing group strategy. nih.gov

Incorporation into Peptide Synthesis as Unnatural Amino Acids

The incorporation of unnatural amino acids into peptides is a widely used strategy to create peptidomimetics with enhanced stability, potency, and novel biological functions. mdpi.comnih.gov While the isoxazole (B147169) scaffold is of great interest in this area, it is important to distinguish between the roles of different isomers.

Research into the use of isoxazole-based unnatural amino acids in peptide synthesis has prominently featured 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , a structural isomer of the titular compound. mdpi.comnih.govkisti.re.kr

Solid-Phase Peptide Synthesis (SPPS)

Studies have successfully demonstrated the application of AMIA as a novel unnatural β-amino acid in solid-phase peptide synthesis (SPPS). mdpi.comnih.gov AMIA was effectively coupled to resin-bound peptides, showcasing its compatibility with standard peptide synthesis conditions. mdpi.com This opens the door to creating new classes of bioactive peptides containing this isoxazole moiety. mdpi.comnih.gov

α/β-Mixed Peptides

The incorporation of AMIA, a β-amino acid, allows for the synthesis of α/β-mixed peptides. mdpi.com These hybrid peptides are of great interest as they can adopt unique secondary structures and often exhibit increased resistance to proteolytic degradation compared to natural α-peptides. mdpi.comnih.gov The successful synthesis of α/β-mixed peptide hybrids was achieved by modifying the N-terminus of model peptides with AMIA. mdpi.com

It is crucial to note that while AMIA is a valuable building block for peptide synthesis, current research does not describe the direct incorporation of This compound itself as an unnatural amino acid into a growing peptide chain. Its role in this context is as a directing group attached to a standard amino acid prior to synthesis, as detailed in section 6.2.

Q & A

Q. What are the standard synthetic routes for 5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via amidation of 5-methylisoxazole-3-carboxylic acid with appropriate amines. For example, a coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other carbodiimide-based reagents under anhydrous conditions can yield the carboxamide derivative. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of acid to amine), solvent selection (e.g., dichloromethane or DMF), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization improves purity. Evidence from scaled protocols shows yields ranging from 18% to 75%, depending on substituent steric effects and reaction conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming regiochemistry and monitoring amide bond formation. Distinct peaks for the isoxazole ring (δ ~6.5–7.5 ppm for H-4) and methyl groups (δ ~2.2–2.5 ppm) are diagnostic .
  • HRMS (ESI-TOF) : Validates molecular ion peaks with <2 ppm mass accuracy.
  • HPLC/UPLC : Assesses purity (>95% typical) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, though limited by compound crystallinity .

Advanced Research Questions

Q. How does this compound act as a directing group in Pd(II)-catalyzed C–H functionalization?

Methodological Answer: The carboxamide’s oxygen and nitrogen atoms coordinate with Pd(II), enabling selective γ- or δ-C(sp³)–H bond activation. For example, in amino acid derivatives, Pd(OAc)₂ with oxidants like Ag₂CO₃ facilitates γ-acetoxylation or arylation. The directing group’s rigidity enhances regioselectivity, as shown in the synthesis of modified histones for native chemical ligation. Key parameters include ligand-to-metal ratio (1:1.2), solvent (toluene/acetic acid), and temperature (100–120°C) .

Q. What structural advantages does this compound offer over its 4-carboxamide isomer in drug design?

Methodological Answer: Comparative CoMFA/CoMSIA studies reveal that the 3-carboxamide scaffold improves hydrogen-bonding with targets like dihydroorotate dehydrogenase (DHODH). The methyl group at position 5 enhances hydrophobic interactions, while the isoxazole ring’s electron-deficient nature stabilizes π-π stacking. In contrast, the 4-carboxamide isomer exhibits reduced binding affinity due to steric clashes in active sites .

Q. How can computational docking guide the design of this compound-based DHODH inhibitors?

Methodological Answer:

  • Molecular docking (AutoDock Vina/GOLD) : Predicts binding poses using DHODH’s crystal structure (PDB: 1KMS). Key interactions include hydrogen bonds with Gln47 and hydrophobic contacts with Leu46.
  • MM-GBSA calculations : Quantifies binding free energies (ΔG ~-8.5 kcal/mol for potent analogs).
  • ADMET prediction (SwissADME) : Optimizes logP (2.5–3.5) and solubility (LogS > -4) for lead candidates .

Q. What biological targets are associated with this compound derivatives, and how are efficacy assays designed?

Methodological Answer:

  • Mitochondrial assays : Isolated mouse liver mitochondria are treated with compounds (1–50 μM) to assess respiratory chain inhibition via oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) .
  • Anticancer screens : MTT assays on HCT-116 or HepG2 cells (IC₅₀ ~10–25 μM) with Western blot validation of apoptosis markers (e.g., caspase-3 cleavage) .
  • Anti-inflammatory models : COX-2 inhibition measured via ELISA (IC₅₀ ~0.5–2 μM) .

Methodological Considerations

  • Stability : Store at 0–6°C in inert atmospheres; degradation occurs via hydrolysis above pH 8 .
  • Contradictions : Low yields in Pd-catalyzed reactions (e.g., 18% in ) vs. optimized protocols (75% in ) highlight the need for rigorous solvent/ligand screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.